2-(Cyclopentylmethyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

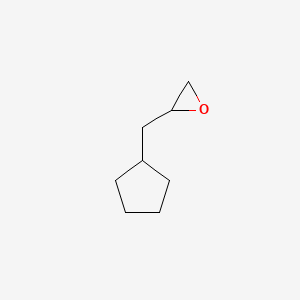

2-(Cyclopentylmethyl)oxirane is a chemical compound with the CAS Number: 104727-79-9 . It has a molecular weight of 126.2 and its IUPAC name is 2-(cyclopentylmethyl)oxirane .

Synthesis Analysis

While specific synthesis methods for 2-(Cyclopentylmethyl)oxirane were not found in the search results, oxiranes in general are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They can also be used to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .Molecular Structure Analysis

The InChI code for 2-(Cyclopentylmethyl)oxirane is 1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Oxiranes, including 2-(Cyclopentylmethyl)oxirane, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of various products .Aplicaciones Científicas De Investigación

Medicinal Chemistry Structural Features and Synthesis

2-(Cyclopentylmethyl)oxirane, as an oxetane derivative, is known for its structural features that can impart significant properties in medicinal chemistry. The oxetane ring is valued for its high polarity and ability to function as a hydrogen bond acceptor, making it an attractive motif in drug design .

Material Sciences Polymer Chemistry

Oxetanes, including 2-(Cyclopentylmethyl)oxirane, are important in material sciences, particularly in polymer chemistry. They are used to modify polymer structures to enhance material properties such as durability and chemical resistance .

Agricultural Chemistry Pesticide Formulation

In agricultural chemistry, oxetane derivatives can be utilized in the formulation of pesticides. Their unique chemical structure can improve the efficacy and stability of pesticide compounds .

Photographic Dyes Colorant Synthesis

The chemical properties of 2-(Cyclopentylmethyl)oxirane may be exploited in the synthesis of photographic dyes, where they contribute to the development of colorants with desired characteristics .

Asymmetric Catalysis Chiral Synthesis

The oxetane ring is also significant in asymmetric catalysis, which is crucial for chiral synthesis in pharmaceuticals, where enantiomerically pure compounds are required .

Clathrate Hydrates Nonionic Guest Molecules

Research has been conducted on clathrate hydrates containing nonionic guest molecules like 2-(Cyclopentylmethyl)oxirane, which exhibit unique crystal structures and could have implications in energy storage and transport .

Industrial Production High-Volume Chemicals

While specific data on 2-(Cyclopentylmethyl)oxirane was not found, oxiranes as a class are among the top industrial compounds produced annually, indicating their broad utility in various industrial applications .

Peptide Chemistry Structural Motif Exploration

Oxetanes are explored as structural motifs in peptide chemistry due to their potential to influence peptide stability and activity .

Mecanismo De Acción

Target of Action

Oxiranes, in general, are known to interact with various biological targets due to their electrophilic character .

Mode of Action

The mode of action of 2-(Cyclopentylmethyl)oxirane involves a series of chemical reactions. In the presence of a tertiary amine, the oxirane undergoes a quaternization reaction, forming a tetraalkylammonium carboxylate, which acts as the true catalyst of the reaction . This carboxylate then performs a nucleophilic attack on the oxirane, leading to the formation of a new compound and the regeneration of the carboxylate .

Biochemical Pathways

For instance, they can undergo ring-opening reactions, leading to the formation of various functionalized molecules .

Pharmacokinetics

The properties of oxiranes, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the biological environment .

Result of Action

The result of the action of 2-(Cyclopentylmethyl)oxirane involves the formation of new compounds through a series of chemical reactions . The exact molecular and cellular effects of these reactions depend on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of 2-(Cyclopentylmethyl)oxirane can be influenced by various environmental factors. These may include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopentylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBATMRQJOXMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethyl)oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)

![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)